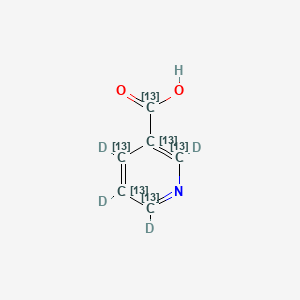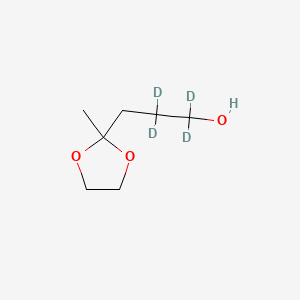
1-Desoxi-1-fluoro-D-eritro-hept-2-ulopiranosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose is a derivative of mannoheptulose, a seven-carbon sugar. This compound is characterized by the presence of a fluorine atom at the first carbon position. It is primarily used in proteomics research and has a molecular formula of C7H13FO6 with a molecular weight of 212.17 g/mol .
Aplicaciones Científicas De Investigación
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of glucose metabolism.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose, also known as 1-Fluoro D-Mannoheptulose or (4R,5S)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, is a highly reactive intermediate in the Maillard chemistry of hexoses
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Degradation of 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose in the presence of the amino acid l-alanine leads to the formation of several products . A mechanism is postulated based on oxidation leading to a tricarbonyl intermediate .
Biochemical Pathways
It’s known that the compound plays an important role in the maillard chemistry of hexoses .
Result of Action
It’s known that the degradation of the compound leads to the formation of several products, including lactic acid and glyceric acid .
Action Environment
It’s known that the formation of degradation products is dependent on the presence of oxygen .
Métodos De Preparación
The synthesis of 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose involves several steps. Typically, the starting material is D-mannoheptulose, which undergoes fluorination at the first carbon position. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine donors under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Comparación Con Compuestos Similares
1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose can be compared with other similar compounds such as:
D-Mannoheptulose: The parent compound without the fluorine atom.
1-Deoxy-1-fluoro-D-glucose: A similar compound with a fluorine atom at the first carbon position but with a six-carbon sugar backbone.
Propiedades
IUPAC Name |
(4R,5S)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2/t3?,4-,5-,6?,7?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIQISZVEADZMX-AHCVODQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)(CF)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@H](C(C(O1)(CF)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675907 |
Source


|
| Record name | 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357098-71-5 |
Source


|
| Record name | 1-Deoxy-1-fluoro-D-erythro-hept-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]](/img/structure/B564990.png)




![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)


